molecular formula C26H22N4O2 B2578883 N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide CAS No. 1251624-95-9

N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No.: B2578883
CAS No.: 1251624-95-9
M. Wt: 422.488
InChI Key: CTWUUGRCOFPOLM-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a useful research compound. Its molecular formula is C26H22N4O2 and its molecular weight is 422.488. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline ring system with multiple functional groups that contribute to its biological activity. The molecular formula is C19H24N4O4SC_{19}H_{24}N_4O_4S, and its molecular weight is approximately 396.48 g/mol. The presence of the sulfonamide group is particularly noteworthy due to its known pharmacological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the sulfonamide moiety plays a critical role in enzyme inhibition, particularly in pathways involving carbonic anhydrases and other related enzymes.

Potential Targets:

  • Enzymatic Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding: It could interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Case Study: A derivative with a similar structure demonstrated an IC50 value of 1.61 µg/mL against colon carcinoma HCT-15 cells, indicating potent cytotoxic effects .

Anti-inflammatory Activity

The compound's ability to inhibit inflammatory mediators has been explored. Compounds within this class have shown potential in reducing inflammation through COX-II inhibition:

  • Research Findings: A related compound exhibited selective COX-II inhibitory potential with an IC50 value of 0.011 µM, showcasing its effectiveness compared to traditional anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Biological ActivityTarget/EffectIC50 ValueReference
AnticancerColon Carcinoma HCT-151.61 µg/mL
Anti-inflammatoryCOX-II Inhibition0.011 µM
Enzyme InhibitionCarbonic AnhydraseTBDTBD

Properties

CAS No.

1251624-95-9

Molecular Formula

C26H22N4O2

Molecular Weight

422.488

IUPAC Name

2-(4-methylphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O2/c1-17-7-10-20(11-8-17)30-26(32)22-16-28-23-12-9-19(15-21(23)24(22)29-30)25(31)27-14-13-18-5-3-2-4-6-18/h2-12,15-16,29H,13-14H2,1H3,(H,27,31)

InChI Key

CTWUUGRCOFPOLM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

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